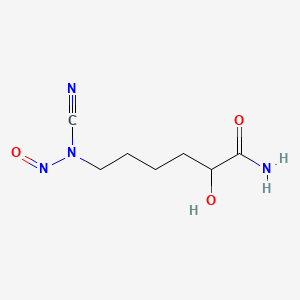
2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring, a cyclohexyl ester, and dichlorocarbanilic acid moieties.
Méthodes De Préparation
The synthesis of 2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride involves several steps. One common method includes the reaction of 2,6-dichlorocarbanilic acid with 2-piperidinocyclohexanol in the presence of a suitable catalyst and solvent . The reaction conditions typically involve moderate temperatures and controlled pH to ensure the formation of the desired ester. Industrial production methods may involve large-scale batch reactors with optimized reaction parameters to maximize yield and purity .
Analyse Des Réactions Chimiques
2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride can be compared with other piperidine derivatives, such as:
- 2,5-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride
- 2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester
- 2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester sulfate These compounds share similar structural features but may differ in their specific chemical properties and biological activities . The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct reactivity and potential applications.
Propriétés
Numéro CAS |
20186-52-1 |
|---|---|
Formule moléculaire |
C18H25Cl3N2O2 |
Poids moléculaire |
407.8 g/mol |
Nom IUPAC |
(2-piperidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride |
InChI |
InChI=1S/C18H24Cl2N2O2.ClH/c19-13-7-6-8-14(20)17(13)21-18(23)24-16-10-3-2-9-15(16)22-11-4-1-5-12-22;/h6-8,15-16H,1-5,9-12H2,(H,21,23);1H |
Clé InChI |
LDQUTFJLAUWSJS-UHFFFAOYSA-N |
SMILES canonique |
C1CC[NH+](CC1)C2CCCCC2OC(=O)NC3=C(C=CC=C3Cl)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)





![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)




